Ethyl cyclopropanecarboxylate
Overview
Description
Ethyl cyclopropanecarboxylate is an organic compound with the molecular formula C₆H₁₀O₂. It is an ester derived from cyclopropanecarboxylic acid and ethanol. This compound is known for its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
Ethyl cyclopropanecarboxylate is a chemical compound with the formula C6H10O2 It is known to be involved in various chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The mode of action of this compound involves its participation in different chemical reactions. For instance, it has been used in the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde . In this reaction, ethyl cyanoacetate and salicylaldehyde undergo a Knoevenagel condensation followed by cyclization to yield ester-coumarin as an intermediate .
Biochemical Pathways
For instance, propionic acid, a related compound, can be biosynthesized from succinate in the TCA cycle via propionyl-CoA .
Pharmacokinetics
Its physical properties such as boiling point (4042 K ) and density (0.96 g/mL at 25 °C ) can influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of this compound largely depends on the specific reaction it is involved in. In the case of the cyclization mechanism with ethyl cyanoacetate, the major product is coumarin-3-carboxylate ester .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, the reaction of this compound in the cyclization mechanism with ethyl cyanoacetate is influenced by the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cyclopropanecarboxylate can be synthesized through several methods. One common method involves the esterification of cyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions at approximately 85°C for 16 hours, resulting in a high yield of the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Cyclopropanecarboxylic acid.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl cyclopropanecarboxylate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Cyclopropanecarboxylic acid: The parent acid from which the ester is derived.
Ethyl cyclobutanecarboxylate: A similar ester but with a four-membered cyclobutane ring instead of a three-membered cyclopropane ring.
Uniqueness: The unique feature of this compound is its three-membered cyclopropane ring, which imparts significant strain and reactivity, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl cyclopropanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOSDVZPSGLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196704 | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4606-07-9 | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4606-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl cyclopropanecarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TVT5MWG | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the catalyst in the gold-catalyzed synthesis of ethyl cyclopropanecarboxylate from ethylene and ethyl diazoacetate?
A2: The gold complex IPrAuCl, in conjunction with NaBAr4 (tetrakis(3,5-bis(trifluoromethyl)phenyl)borate), acts as a catalyst in this reaction []. Its primary function is to facilitate the decomposition of ethyl diazoacetate, generating a reactive carbene intermediate. This intermediate then reacts with ethylene to form the desired this compound. The choice of halide scavenger, in this case NaBAr4, is crucial for the reaction's success, as it influences the catalyst's chemoselectivity towards cyclopropanation over carbene dimerization [].
Q2: How does ring size influence the odor threshold of cyclic esters, including this compound?
A3: Research indicates a strong correlation between ring size and the odor threshold of cyclic esters []. This compound, with its three-membered ring, exhibits a higher odor threshold compared to esters with larger rings. Odor potency peaks with cyclopentane and cyclohexane ring substituents, which possess the lowest odor thresholds. Increasing ring size beyond this point has a minimal impact on the odor threshold [].
Q3: Can this compound be used as a building block in synthesizing other compounds?
A4: Yes, this compound serves as a valuable synthon for incorporating cyclopropyl moieties into diverse molecules, including those with medicinal or biological significance [, ]. One example is its use in preparing spirocyclic cyclopropylamines, investigated as potential glycosidase inhibitors [].
Q4: What is the structural characterization of this compound?
A5: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. While specific spectroscopic data is not provided within the provided abstracts, it's important to note that Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with shift reagents, has been employed to study cyclopropanecarboxylates, including this compound [].
Q5: Are there any environmental concerns related to this compound?
A5: While the provided abstracts do not delve into the environmental impact of this compound, it is crucial to consider the environmental fate and effects of any chemical compound. This includes assessing its potential for bioaccumulation, persistence in the environment, and toxicity to aquatic life.
Q6: What are the applications of this compound?
A7: this compound finds applications as a lubricant additive [] and as an alkylating agent in Friedel–Crafts reactions to synthesize indanones []. Its role as a synthon in producing compounds with potential medicinal or biological activities further broadens its applications [, ].
Q7: What is the significance of Bacillus thermotolerans in the context of this compound?
A8: A study identified this compound as one of the antimicrobial components produced by a haloalkaliphilic strain of Bacillus thermotolerans isolated from Lonar Lake []. This finding highlights the potential of extremophiles like Bacillus thermotolerans as sources of bioactive compounds, including this compound, for applications in medicine and pharmaceuticals [].
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